4-[1-(2-methyl-2-morpholin-4-ylpropanoyl)piperidin-3-yl]benzoic acid -

4-[1-(2-methyl-2-morpholin-4-ylpropanoyl)piperidin-3-yl]benzoic acid

Catalog Number: EVT-5751783
CAS Number:
Molecular Formula: C20H28N2O4
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-3-(arylmethylene)indolin-2-one

Compound Description: This class of compounds, (E)-1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-3-(arylmethylene)indolin-2-ones, were synthesized and characterized for their antimicrobial activity. [] The research also involved a molecular docking study comparing these compounds to Oseltamivir, an antiviral drug, within the active site of neuraminidase. []

(-) 2-[1-(7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid

Compound Description: This compound is an enantiomerically pure substance identified as a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). [] It holds potential for medical therapy, particularly in antithrombotic applications. []

Compound Description: This research focused on synthesizing and characterizing new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. []

Pyrazolone-based 4-(furan-2-yl)benzoic acids

Compound Description: This group of compounds was investigated for their potential as xanthine oxidase inhibitors for the treatment of hyperuricemia and related diseases. [] One particularly potent compound identified was 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid. [] Kinetic studies indicated that this compound acts as a mixed-type inhibitor of xanthine oxidase, exhibiting a higher affinity for the free enzyme compared to the enzyme-substrate complex. []

3-(Piperidin-3-yl)-1H-indole derivatives

Compound Description: This research focused on the synthesis and determination of the absolute configuration of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives. [] These derivatives were synthesized from corresponding diastereomers, and their structures were characterized using various spectroscopic techniques, including single crystal X-ray crystallography. []

3-[((4-(1,3-dioxoisoindolin-2-yl)phenyl)hydroxyl)methylene amino]-4-methyl benzoic acid

Compound Description: This phthalimide-based Schiff’s base compound was synthesized and evaluated for its antibacterial potential against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. [] The compound displayed noteworthy antibacterial activity against E. coli, demonstrating its potential as a lead compound for developing broad-spectrum antimicrobial drugs. []

2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid salts

Compound Description: Sixteen new salts of 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid were synthesized and characterized as potentially bioactive compounds. []

Compound Description: This study focused on the synthesis and structural characterization of a series of MOFs using the chiral binaphthol-like ligands HIBA and HMIBA. [] The researchers explored how modifying substituents on the ligands and altering the solvents used during synthesis affected the resulting MOFs' interpenetrating topologies. []

LNP023 (4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid)

Compound Description: LNP023 is a potent and orally bioavailable factor B inhibitor specifically designed for treating various complement-mediated diseases. [] It acts on the alternative pathway of the complement system, playing a crucial role in the pathogenesis of diseases like age-related macular degeneration and paroxysmal nocturnal hemoglobinuria. []

4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

Compound Description: This compound, alongside 1-(mesitylen-2-sulfonyl)-1H-1,2,4-triazole, was designed using computer-aided methods based on quantitative structure-activity relationship (QSAR) and molecular connectivity for potential hypoglycemic activity. [] Pharmacological tests demonstrated notable hypoglycemic activity for both compounds, primarily through their response to oral glucose overload. []

9,10-Dihydro-7H-benzo[c]isoquinolino[1,2-g][1,7]naphthyridin-7-one derivatives

Compound Description: This study describes the synthesis of a series of novel 9,10-dihydro-7H-benzo[c]isoquinolino[1,2-g][1,7]naphthyridin-7-one derivatives. [] The synthetic route involved the reaction of 1-methyl-3,4-dihydroisoquinolines with an azlactone derived from hippuric acid and phthalic anhydride. []

Halogen Substituted-2-(3-methyl-5-substituted-4H-1,2,4-triazol-4-yl)benzoic Acid

Compound Description: A series of halogen-substituted 2-(3-methyl-5-substituted-4H-1,2,4-triazol-4-yl)benzoic acid derivatives were synthesized and characterized. [] The synthesis involved condensing halogen-substituted anthranilic acid with acetic anhydride followed by a reaction with hydrazide. []

(S)-2-(2-[(18)F]fluoroethoxy)-4-((3-methyl-1-(2-piperidin-1-yl-phenyl)-butylcarbamoyl)-methyl)-benzoic acid ([(18)F]repaglinide)

Compound Description: [(18)F]repaglinide is a 18F-labeled derivative of the sulfonylurea receptor (SUR) ligand repaglinide, synthesized for potential use as a PET tracer to study pancreatic beta-cells in diabetes research. []

Compound Description: Compound (+)-23 is a potent soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery as a potential glaucoma therapy. [] It acts by restoring the catalytic activity of oxidized sGC, thereby increasing cGMP production, a key mechanism for lowering intraocular pressure. []

Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate (16c)

Compound Description: Compound 16c emerged as a potent dual inhibitor of malate dehydrogenase 1 and 2 (MDH1/2) and showed significant in vivo antitumor efficacy. [] It acts by competitively inhibiting both MDH1 and MDH2, disrupting mitochondrial respiration, and inhibiting hypoxia-induced HIF-1α accumulation, thereby limiting tumor growth. []

Compound Description: This copper(II) complex was synthesized using CuCl2·2H2O and the ligand 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid (L). [] The complex demonstrated potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and showed promising antiproliferative effects against human breast cancer MCF7 cells. []

Compound Description: These enantiomers were synthesized and evaluated for their inhibitory effects on platelet aggregation induced by ADP and arachidonic acid. [] Their biological activity was compared to that of SM-12502 and Dazoxiben, suggesting potential interactions with similar biological targets involved in platelet aggregation. []

Compound Description: Compound S1 and its novel quinazolino peptide derivatives were synthesized and screened for their antibacterial, antifungal, and anthelmintic properties. []

Fomocaine (rac ((4-[2-methyl-3-(morpholin-4-yl)propyl]-benzyl)-phenyl-ether)

Compound Description: Two chiral fomocaine derivatives, O/G 3 and O/G 5, were synthesized and their local anesthetic activity was evaluated. []

Poly[[{μ4-3-[(1H-1,2,4-triazol-1-yl)methyl]benzoato}zinc(II)] hemihydrate]

Compound Description: This study focuses on a novel two-dimensional coordination polymer formed by the self-assembly of zinc(II) sulfate with 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid. []

6-Methyl-2-oxo-N-(4-(Piperidin-1-yl) phenyl)-1,2,3,4-Tetrahydropyrimidine-5- Carboxamide Derivatives

Compound Description: This research details the synthesis of novel Biginelli dihydropyrimidines that were subsequently evaluated for their antimicrobial, antifungal, and antimalerial activities. []

2‐(1‐Hexyn‐1‐yl)benzoic Acid

Compound Description: This compound is primarily used as a reagent in the preparation of glycosyl ortho-hexynylbenzoates. These benzoates serve as glycosyl donors in glycosylation reactions catalyzed by gold(I) complexes. []

5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-morpholin-4-yl-2,3-dihydro-3H-pyrimidin-4-one and 5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-piperidin-1-yl-2,3-dihydro-3H-pyrimidin-4-one

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activities. [] They were found to exhibit significant antibacterial properties. []

Phosphoric acid mono-(1-[4-[(S)-5-(acetylamino-methyl)-2-oxo-oxazolidin-3-yl]-2,6-difluorophenyl]-4-methoxymethyl-piperidin-4-yl) ester

Compound Description: This compound is a pharmacologically active phosphoric acid ester containing a piperidine ring. []

Compound Description: This research focused on the discovery and development of [, , ]triazolo[1,5-a]pyridine derivatives as potent and orally bioavailable retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonists. [] These compounds showed promising potential for treating psoriasis due to their ability to inhibit the production of pro-inflammatory cytokines such as IL-17A. []

Relevance: These compounds are structurally distinct from 4-[1-(2-methyl-2-morpholin-4-ylpropanoyl)piperidin-3-yl]benzoic acid. The [, , ]triazolo[1,5-a]pyridine derivatives lack the benzoic acid and piperidine ring systems present in the target compound. This significant difference in their core structure suggests that they are likely to have distinct pharmacological properties and interact with different biological targets.

Compound Description: This mononuclear copper(II) complex, with PIBA as its ligand, was unexpectedly synthesized and characterized by various methods, including single-crystal X-ray diffraction. [] The complex exhibited a square pyramidal geometry around the copper(II) ion. []

(4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl) amide 4-hydroxy-4-methyl-piperidine-1-carboxylic acid

Compound Description: This compound contains both a morpholine ring and a piperidine ring in its structure. []

4-[N-[(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid (3)

Compound Description: Compound 3 is a crucial intermediate in the synthesis of potent thymidylate synthase (TS) inhibitors. []

5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid

Compound Description: This compound contains a benzoic acid moiety and an imidazole ring in its structure. [, , , , ]

Compound Description: This Schiff base ligand and its Cu(II), Co(II), Ni(II), and Zn(II) complexes were synthesized and evaluated for their antimicrobial activity, DNA cleavage ability, and cytotoxicity. []

2,3-Dihydroquinazolin-4(1H)-one derivatives

Compound Description: A series of 2, 3-dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. []

Properties

Product Name

4-[1-(2-methyl-2-morpholin-4-ylpropanoyl)piperidin-3-yl]benzoic acid

IUPAC Name

4-[1-(2-methyl-2-morpholin-4-ylpropanoyl)piperidin-3-yl]benzoic acid

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H28N2O4/c1-20(2,22-10-12-26-13-11-22)19(25)21-9-3-4-17(14-21)15-5-7-16(8-6-15)18(23)24/h5-8,17H,3-4,9-14H2,1-2H3,(H,23,24)

InChI Key

ISDZCWKBXKXBAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.